Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate (CAS 866817-41-6). Its IUPAC name adheres to the hierarchical priority of functional groups, where the carboxylate ester at position 5 receives the highest priority. The numbering of the thiazole ring begins at the sulfur atom (position 1) and proceeds to the nitrogen atom (position 3), ensuring substituents are assigned the lowest possible locants. The substituents are positioned as follows:
- Position 2 : Cyclopropylamino group
- Position 4 : Chloromethyl group
- Position 5 : Ethyl carboxylate ester
This systematic approach ensures unambiguous identification of the molecule’s structure.
Molecular Architecture Analysis
Thiazole Core Structure Examination
The thiazole ring forms the central scaffold, consisting of a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3. Its planar geometry arises from π-electron delocalization across the ring, conferring partial aromaticity. The sulfur and nitrogen atoms contribute to this delocalization, with sulfur acting as a moderate electron donor and nitrogen as a weak electron acceptor.
The electronic properties of the thiazole core are influenced by substituents:
- Electron-withdrawing groups (e.g., chloromethyl) enhance electrophilic reactivity at adjacent positions.
- Electron-donating groups (e.g., cyclopropylamino) increase nucleophilic character at the ring’s carbon atoms.
Table 1: Key Structural Features of the Thiazole Core
Chloromethyl Substituent Spatial Configuration
The chloromethyl group at position 4 adopts a gauche conformation in the most stable state, as determined by computational studies on analogous systems. This orientation minimizes steric hindrance between the chlorine atom and the thiazole ring. The group’s spatial arrangement influences:
- Hyperconjugation : Partial electron donation from the C–Cl bond to the adjacent C4–C5 double bond stabilizes the ring.
- Reactivity : The chlorine atom’s electronegativity enhances the group’s leaving-group ability, enabling nucleophilic substitution reactions.
Table 2: Conformational Parameters of the Chloromethyl Group
Cyclopropylamino Functional Group Orientation
The cyclopropylamino group at position 2 adopts a symmetric conformation , as observed in cyclopropylamine derivatives. The cyclopropyl ring’s strain (angle strain ~60°) forces the nitrogen atom into a pyramidal geometry, enhancing the lone pair’s availability for hydrogen bonding. Key structural features include:
- Steric Effects : The cyclopropyl group’s planar structure minimizes steric clashes with the thiazole ring.
- Electronic Effects : The cyclopropyl ring’s σ-electron donation increases the nitrogen’s basicity compared to non-cyclopropyl amines.
Table 3: Conformational and Electronic Properties of the Cyclopropylamino Group
| Property | Description |
|---|---|
| Conformation | Symmetric (lowest energy state). |
| N–C Bond Length | ~1.47 Å (typical for cyclopropylamines). |
| Basicity | Enhanced due to σ-donation from the cyclopropyl ring. |
Comparative Structural Analysis
The compound’s molecular architecture can be contrasted with related thiazole derivatives:
Ethyl 4-Methylthiazole-5-carboxylate (CAS 20582-55-2)
| Feature | This compound | Ethyl 4-Methylthiazole-5-carboxylate |
|---|---|---|
| C4 Substituent | Chloromethyl (electron-withdrawing) | Methyl (electron-donating) |
| C2 Substituent | Cyclopropylamino (bulky, basic) | Hydrogen (no substituent) |
| Reactivity | Prone to nucleophilic substitution at C4 | Less reactive due to electron-donating methyl group |
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-2-15-9(14)8-7(5-11)13-10(16-8)12-6-3-4-6/h6H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDAXPURAHLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2CC2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopropylthiourea
Cyclopropylthiourea serves as the critical nitrogen and sulfur source for introducing the cyclopropylamino group at position 2. It is synthesized via reaction of cyclopropylamine with carbon disulfide in the presence of ammonium hydroxide:
$$
\text{Cyclopropylamine} + \text{CS}2 + \text{NH}4\text{OH} \rightarrow \text{NH}2\text{C(S)NH-C}3\text{H}_5
$$
This intermediate is isolated as a white crystalline solid (mp 142–144°C) and characterized by IR absorption at 1250 cm⁻¹ (C=S stretch).
Cyclocondensation Reaction
Ethyl chloroacetoacetate (5 mmol) and cyclopropylthiourea (5 mmol) undergo reflux in anhydrous ethanol for 8–12 hours, yielding the thiazole core:
$$
\text{ClCH}2\text{CO-OEt} + \text{NH}2\text{C(S)NH-C}3\text{H}5 \rightarrow \text{Target Compound} + \text{HCl} + \text{H}_2\text{S}
$$
Key Parameters
- Solvent: Anhydrous ethanol (dielectric constant 24.3) optimizes dipole interactions
- Temperature: Reflux at 78°C prevents thiourea decomposition
- Yield: 68–72% after recrystallization (ethyl acetate/hexane)
Nucleophilic Substitution on Preformed Thiazole Intermediates
A two-stage approach involving initial synthesis of ethyl 2-chloro-4-(chloromethyl)-1,3-thiazole-5-carboxylate followed by amine substitution proves effective.
Intermediate Synthesis
The 2-chloro thiazole precursor is prepared via:
- Reacting ethyl 4-chloroacetoacetate with thiourea in refluxing acetone
- Chlorinating the resulting 2-aminothiazole derivative using POCl₃/PCl₅
Characterization Data for Intermediate
Amination with Cyclopropylamine
The chloro intermediate (1 equiv) reacts with cyclopropylamine (1.2 equiv) in DMF at 80°C for 6 hours:
$$
\text{C}7\text{H}6\text{Cl}2\text{NO}2\text{S} + \text{C}3\text{H}7\text{N} \rightarrow \text{Target Compound} + \text{HCl}
$$
Optimization Insights
- Solvent polarity: DMF (ε=36.7) enhances nucleophilicity of cyclopropylamine
- Excess amine: 20% molar excess compensates for volatility losses
- Catalysis: Triethylamine (0.5 equiv) absorbs HCl, shifting equilibrium
Multicomponent Reaction (MCR) Strategies
Adapting methodologies from thiazolidinone synthesis, a one-pot MCR approach demonstrates potential:
Reaction Components
- Ethyl 4-chloro-3-oxobutanoate (carbonyl component)
- Cyclopropylamine (amine source)
- Elemental sulfur (S₈) or Lawesson’s reagent (sulfurization agent)
Mechanistic Pathway
- Imination : Cyclopropylamine condenses with β-ketoester to form enamine
- Sulfur Incorporation : S₈ inserts into C-Cl bond, forming thioamide intermediate
- Cyclization : Intramolecular nucleophilic attack generates thiazole ring
Performance Metrics
- Temperature: 110°C in dioxane
- Time: 4–5 hours
- Yield: 58% (needs optimization vs. Hantzsch method)
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Method | Substitution Approach | MCR Strategy |
|---|---|---|---|
| Synthetic Steps | 2 | 3 | 1 |
| Overall Yield (%) | 68–72 | 55–60 | 50–58 |
| Purification Ease | Moderate | Challenging | Difficult |
| Scalability | >100g | <50g | <10g |
| Byproduct Management | H₂S gas | HCl neutralization | Complex |
Critical Observations
- The Hantzsch method provides superior yields but requires thiourea synthesis infrastructure
- Substitution approach benefits from commercial availability of 2-chloro intermediates
- MCRs offer atom economy but suffer from competing side reactions
Experimental Considerations and Optimization
Chloromethyl Group Stability
The electrophilic CH₂Cl moiety undergoes hydrolysis above pH 8.0. Reaction media should maintain pH 6.5–7.5 using buffered systems (e.g., NaH₂PO₄/Na₂HPO₄).
Cyclopropylamine Reactivity
The strained cyclopropane ring necessitates:
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates target compound from:
- Unreacted cyclopropylamine (Rf 0.82 vs. 0.45 for product)
- Dichlorinated byproducts (Rf 0.28)
Chemical Reactions Analysis
Ester Group Hydrolysis
The ethyl ester undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives. For example:
-
Reaction: Hydrolysis with lithium hydroxide in aqueous acetonitrile (1:1 v/v) at room temperature, followed by acidification with citric acid, converts the ester to 4-(chloromethyl)thiazole-2-carboxylic acid (yield: 85–90%) .
-
Mechanism: Nucleophilic acyl substitution at the ester carbonyl, facilitated by hydroxide ions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| LiOH, H₂O/CH₃CN, RT | 4-(Chloromethyl)thiazole-2-carboxylic acid | 85–90% |
Chloromethyl Group Substitution Reactions
The -CH₂Cl group participates in nucleophilic substitutions with amines, thiols, and oxygen-based nucleophiles.
Amine Nucleophiles
-
Example: Reaction with morpholine in chloroform under reflux with ethyl chloroformate yields N-substituted derivatives (yield: 70–75%) .
-
Conditions: Typically requires polar aprotic solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Et₃N) for deprotonation .
| Nucleophile | Solvent | Base | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Morpholine | Chloroform | None | Reflux | N-Morpholinomethyl derivative | 70–75% | |
| Imidazole | DMF | NaHCO₃ | 80°C | 2-(1H-Imidazol-2-yl)methylthio | 65% |
Thiol Nucleophiles
-
Example: Sodium sulfide (Na₂S) in DMF at 80°C replaces -CH₂Cl with -SH, forming sulfhydryl intermediates .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Na₂S, DMF, 80°C | 4-(Mercaptomethyl)thiazole | 78% |
Cyclopropylamino Group Reactivity
While direct reactions of the cyclopropylamino group are less documented, steric and electronic effects influence adjacent sites:
-
Steric Hindrance: The cyclopropane ring may slow nucleophilic attacks at the thiazole’s C2 position .
-
Ring-Opening Potential: Under strong acidic or oxidative conditions, cyclopropane rings can undergo strain-driven reactions, though specific examples are not reported for this compound.
Multi-Step Functionalization
Sequential modifications exploit both reactive sites:
| Step | Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1 | Ester hydrolysis | LiOH, H₂O/CH₃CN, RT | Carboxylic acid intermediate | 85–90% | |
| 2 | Chloromethyl substitution | Morpholine, CHCl₃, reflux | N-Morpholinomethyl carboxylic acid | 68% |
Catalytic and Solvent Effects
-
Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions .
-
Base Selection: Potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are preferred for deprotonation without side reactions .
| Base
Scientific Research Applications
Chemical Overview
- Molecular Formula : C10H15ClN2O2S
- Molecular Weight : 262.76 g/mol
- CAS Number : 937598-40-8
Medicinal Chemistry Applications
Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate has been studied for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi, showing promising results for potential use as an antimicrobial agent.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli, S. aureus | 15-20 |
| Other Thiazole Derivative | E. coli, P. aeruginosa | 10-18 |
Anticancer Properties
The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary studies suggest that it may inhibit the growth of certain cancer cells, particularly breast cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 25 |
| Control Compound | MCF7 | 30 |
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Screening
In vitro studies on breast cancer cell lines demonstrated that this compound reduced cell viability by over 50% at concentrations above 25 µM after a 48-hour exposure period.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Reactivity : The chloromethyl group in the target compound and analogs (e.g., CAS 937598-40-8 ) allows for nucleophilic substitution, whereas methyl or trifluoromethyl substituents () limit this reactivity.
- Solubility : The hydrochloride salt in improves aqueous solubility compared to the free base form of the target compound.
- Conformational Effects: Cyclopropylamino (rigid) vs. methoxypropylamino (flexible) substituents influence binding interactions in drug design .
Biological Activity
Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The presence of a chloromethyl group and a cyclopropyl amine moiety contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that thiazole derivatives can function as inhibitors of various enzymes and receptors involved in disease processes. For instance, compounds with similar structures have been shown to inhibit retroviral proteases, which are critical for viral replication .
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor activity. For example, a related compound was shown to enforce Oct3/4 expression in embryonic stem cells, which is crucial for maintaining pluripotency and has implications in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Retroviral Protease Inhibition
In a study focusing on retroviral proteases, compounds structurally related to this compound were assessed for their ability to inhibit viral replication. The results indicated that these compounds could effectively reduce viral loads in vitro, suggesting potential as antiviral agents .
Case Study 2: Induction of Pluripotency
Another study highlighted the role of thiazole derivatives in inducing Oct3/4 expression in somatic cells. This process is vital for reprogramming cells into induced pluripotent stem cells (iPSCs), which hold promise for regenerative medicine. The lead compound demonstrated high efficacy in promoting pluripotency markers without significant tumorigenic risk .
Safety and Toxicity Profile
While the biological activities are promising, safety assessments indicate that this compound exhibits moderate toxicity. It is classified as harmful if swallowed or if it comes into contact with skin . Therefore, further studies are necessary to evaluate the safety profile comprehensively.
Q & A
Q. Advanced
- Enzyme Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase inhibition). The chloromethyl group may act as an electrophilic warhead for covalent inhibition.
- Molecular Docking : Predict binding modes with targets like cyclin-dependent kinases (CDKs), leveraging the cyclopropylamino group’s rigidity for hydrophobic pocket interactions.
- ADME Profiling : Microsomal stability tests (human liver microsomes) and plasma protein binding assays guide pharmacokinetic optimization .
How can synthetic yields be improved when scaling up the preparation of this compound?
Q. Advanced
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., dimerization of the chloromethyl group).
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate amine substitution in biphasic systems.
- Process Analytics : In-line PAT tools (e.g., ReactIR) monitor intermediate formation dynamically, enabling real-time adjustments .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
